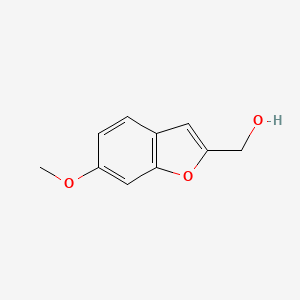

(6-Methoxybenzofuran-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxy-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOFIADFCIKAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627087 | |

| Record name | (6-Methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650616-60-7 | |

| Record name | (6-Methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 6 Methoxybenzofuran 2 Yl Methanol

Electrophilic Reactions of the Benzofuran (B130515) Core

The benzofuran ring system is generally susceptible to electrophilic attack due to the electron-donating nature of the oxygen heteroatom, which enriches the heterocyclic ring with π-electrons. However, the regioselectivity of these reactions is dictated by the electronic effects of the substituents on both the furan (B31954) and benzene (B151609) portions of the molecule.

In electrophilic aromatic substitution, the benzofuran nucleus typically reacts at the C2 or C3 position of the furan ring, which is more activated than the benzene ring. acs.orgthieme-connect.com The stability of the resulting cationic intermediate, often called a sigma complex or arenium ion, determines the preferred position of attack. acs.orgyoutube.com

For (6-Methoxybenzofuran-2-yl)methanol, the situation is complex:

Attack at C3: This position is adjacent to the oxygen atom, which can stabilize the positive charge of the intermediate through resonance. This is a common site for electrophilic attack in 2-substituted benzofurans.

The Role of the -CH₂OH Group: The hydroxymethyl group at the C2 position is weakly electron-withdrawing, which slightly deactivates the furan ring towards electrophilic attack compared to an unsubstituted benzofuran.

The Role of the -OCH₃ Group: The methoxy (B1213986) group at the C6 position is a strong electron-donating group. It activates the benzene ring, particularly at the ortho (C5 and C7) and para (no para position available) positions, making them potential sites for electrophilic substitution.

Therefore, the reaction of (6-Methoxybenzofuran-2-yl)methanol with an electrophile can lead to a mixture of products, with substitution occurring at the C3, C5, or C7 positions. The outcome often depends on the nature of the electrophile and the reaction conditions. For instance, nitration or halogenation may show different regioselectivity. nih.gov The stabilization of the intermediate carbocation is key; attack at C3 allows for charge delocalization involving the furan oxygen, while attack at C5 or C7 is stabilized by the methoxy group. acs.orgthieme-connect.com

Nucleophilic Reactions at the Benzofuran and Methanol (B129727) Centers

Nucleophilic reactions can target either the electrophilic carbon centers of the benzofuran ring or the carbon of the hydroxymethyl group.

Reactions at the Methanol Center: The primary alcohol of the hydroxymethyl group is a key site for nucleophilic substitution. While the hydroxyl group itself is a poor leaving group, it can be readily converted into a better one. For example, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would transform the alcohol into the corresponding 2-(chloromethyl) or 2-(bromomethyl)-6-methoxybenzofuran. These haloalkyl derivatives are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles.

| Nucleophile (Nu⁻) | Product | Reaction Type |

| Cyanide (CN⁻) | (6-Methoxybenzofuran-2-yl)acetonitrile | Sₙ2 |

| Azide (N₃⁻) | 2-(Azidomethyl)-6-methoxybenzofuran | Sₙ2 |

| Alkoxide (RO⁻) | 2-(Alkoxymethyl)-6-methoxybenzofuran | Williamson Ether Synthesis (Sₙ2) |

| Amines (RNH₂) | 2-((Alkylamino)methyl)-6-methoxybenzofuran | Sₙ2 |

Reactions at the Benzofuran Core: Direct nucleophilic aromatic substitution (SₙAr) on the benzofuran ring is generally difficult as the ring system is electron-rich. youtube.com SₙAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack, which (6-Methoxybenzofuran-2-yl)methanol lacks. nih.govnih.gov Therefore, reactions with common nucleophiles under standard conditions are unlikely to result in substitution on the carbon atoms of the benzofuran core itself.

Oxidation and Reduction Chemistry of (6-Methoxybenzofuran-2-yl)methanol

The presence of both a primary alcohol and a reducible heterocyclic system allows for a range of oxidation and reduction reactions.

Oxidation: The primary alcohol at the C2 position can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the reagent used. These products are valuable synthetic intermediates.

Oxidation to Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) allows for the controlled oxidation of the primary alcohol to yield 6-Methoxybenzofuran-2-carbaldehyde . researchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation (e.g., with sodium chlorite) will produce 6-Methoxybenzofuran-2-carboxylic acid . wikipedia.orgwikipedia.org

| Starting Material | Reagent | Product |

| (6-Methoxybenzofuran-2-yl)methanol | Pyridinium Chlorochromate (PCC) | 6-Methoxybenzofuran-2-carbaldehyde |

| (6-Methoxybenzofuran-2-yl)methanol | Potassium Permanganate (KMnO₄) | 6-Methoxybenzofuran-2-carboxylic acid |

Reduction: Reduction reactions can target either the furan ring or, under more forcing conditions, the entire benzofuran system.

Reduction of the Furan Ring: The most common reduction of benzofurans is the catalytic hydrogenation of the 2,3-double bond of the furan ring. This reaction typically employs catalysts like palladium on carbon (Pd/C), rhodium, or ruthenium under a hydrogen atmosphere to produce the corresponding 2,3-dihydrobenzofuran. acs.orgmasterorganicchemistry.com This would convert (6-Methoxybenzofuran-2-yl)methanol to (6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanol.

Complete Reduction: The complete hydrogenation of both the furan and benzene rings to yield an octahydrobenzofuran derivative is also possible but requires more vigorous conditions, such as higher pressures and temperatures, and specialized catalysts like ruthenium or rhodium complexes. wikipedia.orgwikipedia.org

Reduction of Carbonyl Derivatives: While not a direct reduction of the parent alcohol, if it is first oxidized to a ketone (e.g., at the benzylic position if a different isomer were used), classic reductions like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) could be employed to reduce the carbonyl to a methylene (B1212753) group. youtube.comslideshare.netchinesechemsoc.org These methods are generally used for ketones and aldehydes and are not applicable to the alcohol directly.

Radical Reactions and Their Synthetic Utility

The benzofuran ring can participate in radical reactions. These reactions can be initiated by radical initiators and are useful for forming new carbon-carbon or carbon-heteroatom bonds, often at the C3 position. masterorganicchemistry.comacs.org For instance, heteroatom-centered radicals can be added across the double bond of the furan ring in a process that can lead to 3-functionalized benzofurans. acs.orgacs.org While less common than electrophilic or nucleophilic pathways, radical reactions provide an alternative route for the functionalization of the benzofuran scaffold.

Ring-Opening and Rearrangement Reactions of Benzofuran Scaffolds

The benzofuran ring system, despite its aromatic character, can undergo ring-opening reactions under certain conditions, providing access to highly functionalized phenol (B47542) derivatives.

Transition Metal-Catalyzed Ring-Opening: Nickel wikipedia.org and palladium researchgate.net catalysts are known to promote the ring-opening of benzofurans. These reactions often involve the cleavage of the C2-O bond and can be coupled with other transformations to create complex molecular architectures. For example, nickel-catalyzed reductive ring-opening can yield (E)-o-alkenylphenols.

Acid-Catalyzed Rearrangements: In the presence of a Brønsted acid, benzofuranyl carbinols can undergo an unusual ring-opening of the benzofuran followed by a recyclization process to form highly substituted furans. This highlights the potential for skeletal rearrangement of the benzofuran core under acidic conditions. Other rearrangements, such as the Claisen rearrangement, are fundamental in the synthesis of the benzofuran structure itself from phenolic precursors.

Functional Group Interconversions of the Methanol Moiety

The methanol group at the 2-position of the benzofuran ring in (6-Methoxybenzofuran-2-yl)methanol is a primary alcohol. This functional group is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, ethers, and alkyl halides. These interconversions typically involve reactions common to primary alcohols, including oxidation, esterification, etherification, and halogenation.

Oxidation

The primary alcohol moiety of (6-Methoxybenzofuran-2-yl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehyde: The selective oxidation to 6-Methoxybenzofuran-2-carbaldehyde requires the use of mild, non-aqueous oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. imperial.ac.uk Another common method involves activated dimethyl sulfoxide (B87167) (DMSO) reagents, such as in the Swern or Moffatt oxidation. imperial.ac.uk These reactions are generally mild and selectively convert primary alcohols to aldehydes. imperial.ac.uk The resulting product, 6-Methoxybenzofuran-2-carbaldehyde, is a stable compound. cymitquimica.comsigmaaldrich.com

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (KMnO₄), or chromic acid (generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent) are commonly used for this purpose. imperial.ac.uk The reaction typically proceeds through the intermediate aldehyde, which is rapidly oxidized further under these conditions. This would yield 6-methoxybenzofuran-2-carboxylic acid. The synthesis of related benzofuran carboxylic acids has been documented, suggesting the feasibility of this transformation. nih.govd-nb.info

Esterification

The hydroxyl group of (6-Methoxybenzofuran-2-yl)methanol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.

Fischer Esterification: Direct reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), results in the formation of an ester. This is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion. nih.gov

Reaction with Acyl Halides or Anhydrides: A more efficient method involves reacting the alcohol with a more reactive acyl halide or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. For example, reaction with acetyl chloride would yield (6-methoxybenzofuran-2-yl)methyl acetate (B1210297).

Etherification

The formation of an ether from (6-Methoxybenzofuran-2-yl)methanol can be achieved through methods like the Williamson ether synthesis. This process involves the conversion of the alcohol to its corresponding alkoxide, followed by reaction with an alkyl halide.

The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sɴ2 reaction to produce the desired ether. For instance, reacting the sodium alkoxide of (6-Methoxybenzofuran-2-yl)methanol with methyl iodide would yield 2-(methoxymethyl)-6-methoxybenzofuran. Acid-catalyzed dehydration can also be used to form symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. mdpi.comfischer-tropsch.org

Halogenation

The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) through various halogenating agents.

Conversion to Alkyl Chlorides: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides, often in the presence of a base like pyridine. vanderbilt.edu The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive it to completion. vanderbilt.edu Phosphorus trichloride (B1173362) (PCl₃) is another effective reagent. ub.edu

Conversion to Alkyl Bromides: Phosphorus tribromide (PBr₃) is typically used to convert primary alcohols into the corresponding alkyl bromides. vanderbilt.edu

Conversion to Alkyl Iodides: Alkyl iodides can be prepared from alcohols using a combination of triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), and methyl iodide (MeI), or by using phosphorus and iodine (P/I₂). vanderbilt.eduub.edu Alternatively, an alkyl chloride or bromide can be converted to an iodide via the Finkelstein reaction, which involves treatment with sodium iodide in acetone. vanderbilt.edu The conversion of alcohols to halides can also proceed through mesylate intermediates which are then displaced by a halide nucleophile. nih.gov

The table below summarizes the key functional group interconversions of the methanol moiety in (6-Methoxybenzofuran-2-yl)methanol.

Table 1: Functional Group Interconversions of (6-Methoxybenzofuran-2-yl)methanol

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| (6-Methoxybenzofuran-2-yl)methanol | Pyridinium chlorochromate (PCC) | 6-Methoxybenzofuran-2-carbaldehyde | Oxidation |

| (6-Methoxybenzofuran-2-yl)methanol | Potassium permanganate (KMnO₄) | 6-Methoxybenzofuran-2-carboxylic acid | Oxidation |

| (6-Methoxybenzofuran-2-yl)methanol | R'COOH, H⁺ (e.g., H₂SO₄) | (6-Methoxybenzofuran-2-yl)methyl R'-carboxylate | Esterification |

| (6-Methoxybenzofuran-2-yl)methanol | R'COCl, Pyridine | (6-Methoxybenzofuran-2-yl)methyl R'-carboxylate | Esterification |

| (6-Methoxybenzofuran-2-yl)methanol | 1. NaH; 2. R'X (e.g., CH₃I) | 2-(R'-oxymethyl)-6-methoxybenzofuran | Etherification |

| (6-Methoxybenzofuran-2-yl)methanol | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-6-methoxybenzofuran | Halogenation |

| (6-Methoxybenzofuran-2-yl)methanol | Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-6-methoxybenzofuran | Halogenation |

Derivatization and Functionalization Strategies for 6 Methoxybenzofuran 2 Yl Methanol

Introduction of Diverse Functional Groups onto the Benzofuran (B130515) Scaffold

The benzofuran ring system is amenable to various functionalization reactions, particularly electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the inherent electronic properties of the bicyclic system and the influence of existing substituents. In (6-Methoxybenzofuran-2-yl)methanol, the 6-methoxy group is an activating, ortho-para directing group, while the furan (B31954) ring itself influences reactivity, often at the C3 position.

A range of functional groups can be introduced onto the benzofuran core. researchgate.net Halogenation, for instance, is a critical transformation as it installs a versatile handle for subsequent cross-coupling reactions. researchgate.net The bromination of benzofuran derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. Nitration of the benzofuran ring can also be accomplished, for example, by using sodium nitrate (B79036) under specific conditions to yield nitro-substituted derivatives. researchgate.net These electrophilic substitution reactions allow for the strategic placement of functional groups that can be further elaborated to generate a wide array of derivatives.

Table 1: Examples of Electrophilic Functionalization on the Benzofuran Scaffold This table presents generalized reactions on the benzofuran core; specific outcomes with (6-Methoxybenzofuran-2-yl)methanol may vary based on reaction conditions.

| Reaction Type | Reagent(s) | Typical Position of Substitution | Reference |

|---|---|---|---|

| Bromination | Br₂ | C3 or Benzene (B151609) Ring | researchgate.net |

| Nitration | NaNO₃ | C2 or Benzene Ring | researchgate.net |

| Acylation | Acyl chloride / Lewis Acid | C3 | researchgate.net |

Synthesis of Analogs and Congeners through Modular Approaches

A modular approach to synthesis allows for the systematic combination of different building blocks to produce a library of related compounds (analogs and congeners). The hydroxyl group of (6-Methoxybenzofuran-2-yl)methanol is an ideal site for such modular derivatization through reactions like etherification, esterification, and nucleophilic substitution after activation.

One powerful modular strategy involves the conversion of the primary alcohol to a suitable leaving group, such as an acetate (B1210297), followed by a transition-metal-catalyzed substitution. A palladium-catalyzed Tsuji-Trost-type reaction has been effectively demonstrated for benzofuran-2-ylmethyl acetates, which are close analogs of the target compound. unicatt.it In this process, the acetate derivative reacts with a wide range of nitrogen-based nucleophiles in the presence of a palladium catalyst and a phosphine (B1218219) ligand to yield 2-(aminomethyl)benzofurans in good to excellent yields. unicatt.it This method provides a highly efficient and versatile route for creating a library of amine-containing analogs.

Standard synthetic protocols such as the Williamson ether synthesis can also be employed, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. libretexts.orgmasterorganicchemistry.com Similarly, Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, can be used to generate a diverse range of ester derivatives. mdpi.com

Table 2: Modular Synthesis of 2-(Aminomethyl)benzofuran Analogs via Palladium-Catalyzed Amination Data based on reactions with benzofuran-2-ylmethyl acetate as the substrate.

| Nucleophile (Amine) | Catalyst/Ligand System | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenylpiperazine | Pd₂(dba)₃ / dppf | 2-((4-Phenylpiperazin-1-yl)methyl)benzofuran | 87 | unicatt.it |

| 1-(2-Methoxyphenyl)piperazine | Pd₂(dba)₃ / dppf | 2-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)benzofuran | 78 | unicatt.it |

| 1-Benzylpiperazine | Pd₂(dba)₃ / dppf | 2-((4-Benzylpiperazin-1-yl)methyl)benzofuran | 88 | unicatt.it |

| Morpholine | Pd₂(dba)₃ / dppf | 4-((Benzofuran-2-yl)methyl)morpholine | 94 | unicatt.it |

| Dibutylamine | Pd₂(dba)₃ / dppf | N-((Benzofuran-2-yl)methyl)-N-butylbutan-1-amine | 75 | unicatt.it |

Strategies for Diversity-Oriented Synthesis of Benzofuran Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material or scaffold. acs.orgnih.gov This approach is invaluable in drug discovery for exploring new chemical space. The benzofuran scaffold is well-suited for DOS due to the numerous synthetic methods available for its construction and modification.

An effective DOS strategy for creating libraries of benzofuran derivatives involves a multicomponent approach where complexity is built rapidly. For example, libraries based on 3-carboxy-2-aryl-benzofuran scaffolds have been prepared using commercially available salicylaldehydes, aryl boronic acids or halides, and various amines as the modular building blocks. acs.orgacs.orgnih.gov The synthesis typically begins with the construction of a 3-carboxyfunctionalized benzofuran from a salicylaldehyde (B1680747). This intermediate can then be subjected to a Suzuki coupling with a diverse set of aryl boronic acids to introduce variation at the 2-position. Finally, the carboxylate group at the 3-position is converted to an amide using a library of primary or secondary amines, resulting in a large and diverse set of lead-like molecules. acs.org

Another strategy involves one-pot tandem reactions. For instance, complex 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines have been synthesized in a catalyst-free, one-pot reaction involving an aniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran. mdpi.com Such multicomponent reactions are highly efficient for generating molecular diversity by simply varying the initial building blocks. These DOS strategies highlight the flexibility of the benzofuran core in creating large, structurally varied libraries for screening and lead discovery.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methoxybenzofuran 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like (6-Methoxybenzofuran-2-yl)methanol. It provides atom-specific information about the chemical environment, connectivity, and spatial relationships within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer fundamental information about the number and types of protons and carbons in the molecule. For the (6-Methoxybenzofuran-2-yl)methanol moiety, characteristic chemical shifts can be predicted based on data from closely related structures. For instance, in a similar compound, (4-Fluorophenyl)(6-methoxybenzofuran-2-yl)methanol, the protons of the 6-methoxybenzofuran (B1631075) group are well-resolved, providing a basis for assignment rsc.org.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and establishing the molecular framework.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the benzofuran (B130515) ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methoxy (B1213986) group to its attachment point on the aromatic ring and the methanol (B129727) group to the benzofuran core.

The application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the (6-Methoxybenzofuran-2-yl)methanol structure.

Table 1: Predicted ¹H NMR Chemical Shifts for (6-Methoxybenzofuran-2-yl)methanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~6.5 | s |

| H4 | ~7.4 | d |

| H5 | ~6.9 | dd |

| H7 | ~7.0 | d |

| -CH₂OH | ~4.7 | s |

| -OCH₃ | ~3.8 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for (6-Methoxybenzofuran-2-yl)methanol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~158 |

| C3 | ~103 |

| C3a | ~122 |

| C4 | ~120 |

| C5 | ~112 |

| C6 | ~156 |

| C7 | ~96 |

| C7a | ~148 |

| -CH₂OH | ~57 |

The experimentally observed chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. These shifts can be further validated and interpreted through correlation with computational data. Density Functional Theory (DFT) calculations are often employed to predict the NMR chemical shifts of a proposed structure. By comparing the calculated shifts with the experimental data, the structural assignment can be confirmed with a high degree of confidence. This correlation analysis can also help to resolve any ambiguities in the initial spectral assignments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. By providing an exact mass measurement, typically with an accuracy of a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula of (6-Methoxybenzofuran-2-yl)methanol, which is C₁₀H₁₀O₃. This technique differentiates the target compound from other isomers or compounds with the same nominal mass, thus providing definitive confirmation of its elemental composition.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of (6-Methoxybenzofuran-2-yl)methanol is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3400 cm⁻¹), C-H stretching vibrations of the aromatic and methoxy groups (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching vibrations for the ether and alcohol functionalities (in the 1250-1000 cm⁻¹ region). The presence of these bands provides strong evidence for the key functional groups in the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the benzofuran core.

Table 3: Expected Vibrational Frequencies for (6-Methoxybenzofuran-2-yl)methanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3400 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2800 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ether) | Stretching | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran ring system in (6-Methoxybenzofuran-2-yl)methanol constitutes a conjugated π-electron system, which gives rise to characteristic UV absorptions. The spectrum is expected to show absorption maxima corresponding to π → π* transitions. The position and intensity of these absorptions are sensitive to the extent of conjugation and the presence of substituents. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran chromophore.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of (6-Methoxybenzofuran-2-yl)methanol. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from impurities and related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like (6-Methoxybenzofuran-2-yl)methanol. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this purpose.

Detailed Research Findings:

While specific HPLC methods for (6-Methoxybenzofuran-2-yl)methanol are not extensively documented in publicly available literature, methodologies for structurally similar benzofuran derivatives provide a strong basis for method development. For instance, the separation of benzofuran derivatives is often achieved using C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govsielc.com The addition of modifiers like formic acid or phosphoric acid can improve peak shape and resolution. sielc.com For the analysis of a related compound, 2-(4-N-maleimidophenyl)-6-methoxybenzofuran, a reversed-phase Ultrasphere-ODS column was successfully employed with a mobile phase of potassium hydrogen phosphate (B84403) and acetonitrile. nih.gov

Based on these principles, a hypothetical, yet scientifically robust, HPLC method for the analysis of (6-Methoxybenzofuran-2-yl)methanol can be proposed. The following table outlines the suggested parameters for such a method.

Interactive Data Table: Proposed HPLC Parameters for (6-Methoxybenzofuran-2-yl)methanol Analysis

| Parameter | Value | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase chromatography of moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution allows for the effective separation of the main compound from potential impurities with varying polarities. |

| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 min | To elute non-polar impurities after the main peak. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | To monitor the elution profile at multiple wavelengths and assess peak purity. |

| Detection Wavelength | ~245 nm and 285 nm | Based on the expected UV absorbance maxima for a methoxybenzofuran chromophore. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

This proposed method would be suitable for assessing the purity of (6-Methoxybenzofuran-2-yl)methanol by separating it from starting materials, by-products, and degradation products. The use of a Diode Array Detector would further allow for the tentative identification of impurities by comparing their UV spectra with that of the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For (6-Methoxybenzofuran-2-yl)methanol, which possesses a hydroxyl group, derivatization may be necessary to increase its volatility and thermal stability, thereby improving its chromatographic behavior.

Detailed Research Findings:

GC-MS has been widely applied to the analysis of various benzofuran derivatives, often in the context of identifying isomers and metabolites. nih.govresearchgate.net For instance, the analysis of designer drugs such as 6-APB, a benzofuran derivative, has been successfully performed using GC-MS. researchgate.net The choice of the capillary column is crucial, with low-polarity phases like those coated with 5% phenyl-polysiloxane (e.g., HP-5MS) being common for the separation of a wide range of organic compounds. mdpi.com Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching. libretexts.org The fragmentation of benzofuran rings and their substituents follows predictable pathways, which aids in the identification of unknown related compounds. researchgate.net

Due to the polarity of the hydroxyl group in (6-Methoxybenzofuran-2-yl)methanol, derivatization, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is recommended prior to GC-MS analysis to improve peak shape and prevent tailing. A proposed GC-MS method for the derivatized compound is detailed below.

Interactive Data Table: Proposed GC-MS Parameters for Derivatized (6-Methoxybenzofuran-2-yl)methanol Analysis

| Parameter | Value | Rationale |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (constant flow) | A typical flow rate for this column dimension. |

| Inlet Temperature | 250 °C | To ensure rapid vaporization of the derivatized analyte. |

| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra and enabling library searches. |

| Mass Analyzer | Quadrupole | A common and robust mass analyzer. |

| Scan Range | m/z 40-550 | To detect the molecular ion of the derivatized compound and its characteristic fragments. |

| Transfer Line Temperature | 280 °C | To prevent condensation of the analyte before entering the mass spectrometer. |

This GC-MS method would not only allow for the separation and quantification of (6-Methoxybenzofuran-2-yl)methanol (as its derivative) but also provide structural information through the mass spectrum of the parent ion and its fragmentation pattern. This is particularly useful for confirming the identity of the compound and identifying any co-eluting impurities.

Computational and Theoretical Investigations of 6 Methoxybenzofuran 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic characteristics of (6-Methoxybenzofuran-2-yl)methanol. Density Functional Theory (DFT) is a widely employed method for studying benzofuran (B130515) derivatives due to its favorable balance of computational cost and accuracy. rasayanjournal.co.inresearchgate.net Functionals such as the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional, combined with basis sets like 6-311++G(d,p) or 6-31G(d), are commonly used to optimize molecular geometry and calculate electronic properties. researchgate.netnih.govcolab.wsresearchgate.net These calculations provide a foundational understanding of the molecule's behavior by determining its minimum energy structure and the distribution of electrons. For instance, studies on related benzofuran structures have successfully used DFT to analyze the planarity of the benzofuran ring system and the orientation of its substituents. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial validation of the theoretical model. nih.gov Computational methods, particularly DFT, can accurately calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.govresearchgate.net

Theoretical vibrational spectra are often calculated and then compared with experimental data; a good correlation between the predicted and observed frequencies confirms that the calculated geometry is a true representation of the molecule. researchgate.netsciensage.info For complex molecules, the calculated frequencies help in the definitive assignment of vibrational modes observed in experimental spectra. sciensage.infonih.gov Similarly, theoretical NMR chemical shifts can be computed and show excellent agreement with experimental values, aiding in the structural elucidation of the molecule and its derivatives. researchgate.netresearchgate.net

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Benzofuran Analog

| Parameter | Calculation Method | Predicted Value | Experimental Value | Correlation (R²) |

| ¹H NMR (ppm) | B3LYP/6-311+G(d,p) | Signal Set A | Signal Set A | 0.9769 researchgate.net |

| ¹³C NMR (ppm) | B3LYP/6-311+G(d,p) | Signal Set B | Signal Set B | 0.9972 researchgate.net |

| IR Frequencies (cm⁻¹) | B3LYP/6-311+G(d,p) | Wavenumber Set C | Wavenumber Set C | >0.98 researchgate.net |

Note: This table is illustrative, based on typical correlation values reported for related heterocyclic compounds. researchgate.netresearchgate.net

Computational methods are essential for performing conformational analysis to identify the most stable three-dimensional arrangement of a molecule. For (6-Methoxybenzofuran-2-yl)methanol, this involves determining the preferred orientation of the methoxy (B1213986) (-OCH₃) and hydroxymethyl (-CH₂OH) substituents relative to the benzofuran ring.

By calculating the total energy of different possible conformers (rotational isomers), the global minimum energy structure, which is the most stable conformer, can be identified. nih.gov Studies on substituted benzofurans have shown that the benzofuran ring system is generally planar, with substituents lying nearly coplanar with the ring. researchgate.net The energy difference between the most stable conformer and other, higher-energy conformers provides insight into the molecule's flexibility and the barriers to internal rotation. researchgate.net

Table 2: Hypothetical Conformational Energy Profile of (6-Methoxybenzofuran-2-yl)methanol

| Conformer | Dihedral Angle (C1-C2-C(H₂)-O) | Relative Energy (kcal/mol) | Stability |

| A | ~180° | 0.00 | Global Minimum |

| B | ~60° | +1.5 | Local Minimum |

| C | 0° | +3.2 | Transition State |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions involving benzofuran derivatives. nih.govresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, thereby understanding the step-by-step mechanism. This approach allows for the calculation of activation energies, which are critical for predicting reaction rates. mdpi.com

For (6-Methoxybenzofuran-2-yl)methanol, this could involve modeling its synthesis or subsequent functionalization. For example, in palladium-catalyzed syntheses of benzofurans, computational studies can clarify the role of the catalyst and intermediates in the cyclization process. numberanalytics.comacs.org Furthermore, analysis of the molecule's Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) map can predict its reactivity. colab.wsresearchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability, while the MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, predicting how it will interact with other reagents. nih.govphyschemres.org

Thermodynamic and Kinetic Profiling of Chemical Transformations

DFT calculations are routinely used to determine the thermodynamic properties of molecules, providing a quantitative measure of their stability and the energy changes associated with their chemical transformations. mdpi.comnih.gov Key parameters such as the standard enthalpy of formation (ΔHᵧ°), entropy (S°), and Gibbs free energy (G°) can be calculated with high accuracy. nih.gov

These thermodynamic data are crucial for assessing the feasibility of a reaction. A negative Gibbs free energy change (ΔG) indicates a spontaneous process. In studies of energetic materials based on benzofuroxan, for example, DFT calculations of formation enthalpies were used to evaluate their energy content. mdpi.comnih.gov For (6-Methoxybenzofuran-2-yl)methanol, such calculations would establish its intrinsic stability and provide the thermodynamic basis for its synthesis and reactivity. Kinetic profiling, through the calculation of reaction barriers as described in the previous section, complements the thermodynamic data by indicating the speed at which a transformation will occur. mdpi.com

Table 3: Example of Calculated Thermodynamic Parameters for a Benzofuran Derivative at 298.15 K

| Parameter | Symbol | Calculated Value | Units |

| Enthalpy of Formation | ΔHᵧ° | Value | kcal/mol |

| Standard Entropy | S° | Value | cal/mol·K |

| Gibbs Free Energy | G° | Value | kcal/mol |

| HOMO-LUMO Energy Gap | E_gap | 4.189 researchgate.net | eV |

Note: Data is representative of values found for related benzofuran derivatives. researchgate.netnih.gov

Molecular Modeling of Intermolecular Interactions in Non-Biological Contexts

Molecular modeling techniques, including molecular dynamics (MD) simulations and molecular docking, can be used to study the non-covalent interactions between (6-Methoxybenzofuran-2-yl)methanol and other molecules, such as solvents or reactants, in a non-biological setting. nih.gov These interactions, which include hydrogen bonds, π-stacking, and van der Waals forces, govern the molecule's solubility, crystal packing, and behavior in solution. mdpi.com

The hydroxymethyl group of (6-Methoxybenzofuran-2-yl)methanol can act as both a hydrogen bond donor (from the -OH group) and acceptor (the oxygen atom). The methoxy group's oxygen can also act as a hydrogen bond acceptor. The aromatic benzofuran ring system can participate in π-π stacking interactions with other aromatic molecules. MD simulations can model the dynamic behavior of the molecule in a solvent box (e.g., water or an organic solvent) over time, providing insights into its solvation shell and preferred interaction patterns. nih.gov In silico studies on related benzofurans have explored these interactions to understand their binding modes and material properties. nih.gov

Role of 6 Methoxybenzofuran 2 Yl Methanol As a Chemical Building Block and in Materials Science

Precursor in Complex Organic Synthesis

The benzofuran (B130515) nucleus is a common motif in many biologically active natural products and synthetic compounds. scienceopen.comrsc.org (6-Methoxybenzofuran-2-yl)methanol serves as a key starting material or intermediate for the construction of more complex molecular architectures. The hydroxyl group at the 2-position is a versatile handle for a variety of chemical transformations, including oxidation, substitution, and esterification, while the benzofuran ring itself can participate in various cycloaddition and coupling reactions.

Researchers have utilized benzofuran derivatives to synthesize elaborate heterocyclic systems. For instance, benzofuran-2-yl scaffolds have been employed in the synthesis of complex quinoline-3-carboxylic acid derivatives. nih.govresearchgate.net One reported synthesis involves a two-step procedure starting from the appropriate benzofuran precursor to yield novel hybrid molecules combining the benzofuran and quinoline (B57606) frameworks. nih.gov Another example is the construction of benzofuranyl-2-imidazoles. In one study, a 6-methoxybenzofuran-2-carboximidamide was synthesized and subsequently cyclized to form the corresponding 2-(6-methoxybenzofuran-2-yl)-1H-imidazole hydrochloride, demonstrating the utility of the substituted benzofuran moiety in creating complex, nitrogen-containing heterocycles. kuleuven.be

The following table summarizes representative examples of complex molecules synthesized from benzofuran precursors, highlighting the versatility of this scaffold.

| Starting Material Class | Reagents and Conditions | Product Class | Reference |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate & Substituted Salicylaldehydes | K2CO3, CH3CN, reflux; then KOH, ethanol, reflux | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids | nih.gov |

| N-(2,2-Dimethoxyethyl)benzofuran-2-carboximidamides | Aqueous HCl, 60°C | 2-(Benzofuran-2-yl)-1H-imidazole hydrochlorides | kuleuven.be |

Applications in Polymer and Resin Chemistry

While specific examples detailing the use of (6-Methoxybenzofuran-2-yl)methanol in polymer and resin chemistry are not extensively documented, the broader class of benzofuran derivatives has shown significant potential in this area. researchgate.net The benzofuran structure can be incorporated into polymer backbones or as pendant groups, imparting unique thermal and optical properties to the resulting materials. Benzofuran itself can undergo cationic polymerization to produce polybenzofuran, a rigid polymer with a high glass-transition temperature and transparency. nih.gov

The functional groups on derivatives of benzofuran-2-ylmethanol allow for their use as monomers in various polymerization reactions. For example, a methacrylate (B99206) monomer, 7-methoxy-2-acetyl benzofuryl methylmethacrylate (MABMM), has been synthesized from a benzofuran derivative. researchgate.net This monomer was subsequently copolymerized with styrene (B11656) via free radical polymerization, demonstrating the feasibility of incorporating benzofuran moieties into common polymer chains. researchgate.net Furthermore, benzofuro[2,3-b]benzofuran-2,9-dicarboxylic acid has been used as a monomer to synthesize novel polyimides and unsaturated polyesters with high thermal stability. researchgate.net

Given the reactivity of its hydroxyl group, (6-Methoxybenzofuran-2-yl)methanol could potentially be converted into acrylic or methacrylic monomers, similar to other hydroxyl-containing compounds, and subsequently polymerized. researchgate.net Such polymers would be expected to exhibit interesting properties derived from the rigid, aromatic benzofuran core.

Utilization in Supramolecular Assemblies and Coordination Chemistry

The planar, aromatic structure of the benzofuran ring, coupled with the potential for hydrogen bonding via the methoxy (B1213986) and hydroxyl groups, makes (6-Methoxybenzofuran-2-yl)methanol and its derivatives interesting candidates for the construction of supramolecular assemblies. These are complex, ordered chemical systems held together by non-covalent intermolecular forces.

Studies on related benzofuran derivatives have demonstrated their ability to form such structures. For example, the crystal structure of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid reveals a two-dimensional supramolecular architecture stabilized by intermolecular O-H···O and C-H···O hydrogen bonds. researchgate.net Similarly, the synthesis of novel thiazole-containing benzofurans has shown that substitutions on the phenyl rings significantly affect the crystal packing through various intermolecular interactions. mdpi.com These findings suggest that the specific placement of functional groups on the benzofuran scaffold of (6-Methoxybenzofuran-2-yl)methanol can be used to direct the formation of predictable solid-state structures.

In the realm of coordination chemistry, the oxygen atom of the furan (B31954) ring and the hydroxyl group can potentially act as ligands, binding to metal centers to form coordination complexes or metal-organic frameworks (MOFs). While direct coordination complexes of (6-Methoxybenzofuran-2-yl)methanol are not widely reported, the fundamental ability of such heterocyclic compounds to coordinate with metals opens up possibilities for designing new catalysts, sensors, or materials with unique electronic or magnetic properties.

Development of Novel Chemical Scaffolds from Benzofuran-2-ylmethanol Derivatives

The benzofuran ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. nih.gov Consequently, (6-Methoxybenzofuran-2-yl)methanol and its derivatives are valuable starting points for the development of novel chemical scaffolds aimed at discovering new therapeutic agents. scienceopen.comrsc.org The versatility of the benzofuran core allows for the synthesis of large libraries of compounds with diverse substitution patterns, which can then be screened for various biological activities. nih.govnih.gov

Research has shown that synthetic benzofuran derivatives possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. scienceopen.comrsc.orgnih.gov The development of novel synthetic methods, such as one-pot strategies and catalytic reactions, has further facilitated the creation of diverse benzofuran-based molecular skeletons. nih.gov

The following table presents examples of biologically active scaffolds derived from benzofuran, illustrating the therapeutic potential of this heterocyclic system.

| Base Scaffold | Target/Application | Key Structural Features | Reference(s) |

| Benzene-sulfonamide-based benzofuran | Anticancer (HIF-1 inhibitor) | Benzofuran-2-carboxamide linked to a benzene-sulfonamide moiety | nih.gov |

| Quinazolinone-fused benzofuran | Anticancer | Benzofuran ring fused with quinazolinone and imidazole (B134444) scaffolds | nih.gov |

| 2-(Benzofuran-2-yl)quinoline-3-carboxylic acid | Potential Anticancer | Hybrid molecule combining quinoline and benzofuran frameworks | nih.gov |

| Benzofuranyl-2-imidazoles | Alzheimer's Disease (I2 Receptor Ligands) | Imidazole ring attached to the 2-position of the benzofuran core | kuleuven.be |

Future Perspectives and Emerging Research Directions in Benzofuran Chemistry

Advancements in Asymmetric Synthesis of Benzofuran (B130515) Alcohols

The synthesis of chiral benzofuran alcohols is a critical area of research, as the stereochemistry of these molecules often dictates their biological activity. Recent years have seen significant progress in the development of asymmetric methods to produce these valuable compounds with high enantioselectivity.

One promising approach involves the use of chiral catalysts to control the stereochemical outcome of reactions that form the alcohol functionality. For instance, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Chiral thiourea (B124793) catalysts, for example, have been successfully employed in the enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, yielding intricate spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org This method provides access to compounds with significant pharmacological potential.

Furthermore, bimetallic catalytic systems, such as those combining a gold(I) complex with a chiral scandium(III) catalyst, have been developed for asymmetric hetero-Diels-Alder reactions. researchgate.net This strategy allows for the direct enantioselective cascade reaction of in situ generated isochromenes and ortho-quinonemethides to produce tetracyclic isochroman (B46142) frameworks with excellent stereocontrol. researchgate.net Such advancements pave the way for the efficient and stereoselective synthesis of a broad range of benzofuran-containing fused acetals. researchgate.net

Development of Novel Catalytic Systems for Benzofuran Ring Formation

The construction of the benzofuran ring itself is a fundamental step in the synthesis of (6-Methoxybenzofuran-2-yl)methanol and its analogues. Researchers are continuously exploring new and more efficient catalytic systems to achieve this transformation.

Transition metal catalysis remains a dominant strategy, with palladium, copper, rhodium, and gold catalysts being extensively utilized. nih.govacs.org Recent innovations include the use of palladium-promoted synthesis of benzofuran derivatives through a ring formation reaction between imidazo[1,2-a]pyridines and coumarins. nih.govacs.org Similarly, rhodium-catalyzed C-H directing group migration between 1,3-diynes and N-benzoxyacetamide offers a novel route to the benzofuran ring. acs.org Gold-catalyzed reactions of alkynyl esters and quinols have also proven effective. nih.govacs.org

Beyond precious metals, there is a growing interest in employing more earth-abundant and cost-effective catalysts. Iron and copper catalysis, for instance, have been successfully applied to the one-pot synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones. acs.org These methods often involve an initial regioselective iron(III)-catalyzed halogenation of the aryl ring followed by an iron- or copper-catalyzed O-arylation. acs.org The development of catalyst-free synthetic methodologies, such as the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides, also represents a significant step towards more sustainable chemical processes. nih.gov

The table below summarizes some of the recent catalytic systems developed for benzofuran synthesis.

| Catalyst System | Reactants | Key Features | Reference |

| Palladium acetate (B1210297)/Cu(OTf)2·H2O | Imidazo[1,2-a]pyridines and coumarins | Efficient synthesis via ring formation and CO removal. | nih.govacs.org |

| Rhodium catalyst | 1,3-diynes and N-benzoxyacetamide | Novel synthesis via C-H directing group migration. | acs.org |

| JohnPhosAuCl/AgNTf2 | Alkynyl esters and quinols | Gold-promoted catalysis with moderate to good yields. | nih.govacs.org |

| Iron(III) chloride/Copper catalyst | 1-Aryl- or 1-alkylketones | One-pot synthesis using earth-abundant metals. | acs.org |

| Catalyst-free | Hydroxyl-substituted aryl alkynes and sulfur ylides | Sustainable approach avoiding metal catalysts. | nih.gov |

Exploration of Untapped Reactivity Profiles of the Benzofuran-2-ylmethanol Moiety

The benzofuran-2-ylmethanol moiety possesses a unique combination of a reactive alcohol and an electron-rich heterocyclic system, offering a rich landscape for further chemical exploration. While the synthesis of this core has been a primary focus, its subsequent functionalization and derivatization present significant opportunities for creating novel compounds with diverse properties.

The hydroxyl group of (6-Methoxybenzofuran-2-yl)methanol can serve as a handle for a variety of transformations, including esterification, etherification, and conversion to other functional groups. For example, the corresponding acetate derivative, benzofuran-2-ylmethyl acetate, has been utilized in palladium-catalyzed Tsuji-Trost-type reactions with various nucleophiles, including amines, thiols, and carbanions. unicatt.it This methodology allows for the introduction of a wide range of substituents at the 2-position of the benzofuran ring, demonstrating the versatility of the benzofuran-2-ylmethanol core as a building block.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

AI models can be trained on vast datasets of chemical reactions to learn the underlying principles of chemical reactivity and retrosynthesis. engineering.org.cnnih.gov These models can then be used to propose plausible disconnections for a target molecule, effectively working backward to identify readily available starting materials. This approach can uncover non-intuitive synthetic pathways that might be overlooked by human chemists.

Q & A

Q. What are the established synthetic routes for (6-Methoxybenzofuran-2-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: A common synthesis involves reducing a ketone precursor (e.g., (6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone) with NaBH4 in dioxane under nitrogen. After 2 hours at room temperature, the product is extracted with dichloromethane and purified via flash chromatography (petroleum ether/ethyl acetate, 1:1), yielding 84% of the target compound . Alternative routes use Grignard reagents (e.g., pyridin-3-yl magnesium bromide) in THF at 70°C, followed by aqueous extraction and chromatographic purification . Key factors affecting yield include solvent choice (dioxane vs. THF), stoichiometry of reducing agents, and purification efficiency.

Q. Which spectroscopic techniques are most effective for structural confirmation of (6-Methoxybenzofuran-2-yl)methanol?

Methodological Answer: Combined <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy are critical. For example, <sup>1</sup>H NMR in CDCl3 shows characteristic peaks: δ 3.84 (s, 6H, methoxy groups), 5.87 (bs, 1H, hydroxyl), and aromatic protons at δ 6.47–7.37 . IR confirms the presence of O–H (3501 cm<sup>−1</sup>) and C–O (1266 cm<sup>−1</sup>) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at 350.1187) .

Q. How can researchers optimize purification of (6-Methoxybenzofuran-2-yl)methanol derivatives?

Methodological Answer: Flash column chromatography with gradients of petroleum ether/ethyl acetate (1:10 to 1:1) is standard. For polar derivatives, silica gel pre-treatment or recrystallization (e.g., from petroleum ether) improves purity. Monitoring via TLC (Rf = 0.2–0.4) ensures consistent separation .

Advanced Research Questions

Q. How does structural modification of (6-Methoxybenzofuran-2-yl)methanol impact biological activity?

Methodological Answer: Introducing substituents (e.g., nitro, halogen, or pyridinyl groups) enhances bioactivity. For example, adding a pyridin-3-yl group via Grignard reaction yields derivatives with aromatase inhibitory activity (IC50 < 1 µM) . Structure-activity relationship (SAR) studies require iterative synthesis, biological assays (e.g., antimicrobial MIC tests), and molecular docking to map interactions with target proteins (e.g., CYP19A1) .

Q. What reaction mechanisms explain regioselectivity in benzofuran ring functionalization?

Methodological Answer: Electrophilic substitution favors the 3-position due to electron-donating methoxy groups. For example, [3,3]-sigmatropic rearrangements in cascade reactions (e.g., using NaH/THF) direct substituents to specific positions, enabling natural product synthesis . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies and charge distribution .

Q. How should researchers resolve contradictions in analytical data during characterization?

Methodological Answer: Discrepancies in NMR or HRMS data may arise from impurities or tautomerism. Cross-validate with multiple techniques:

Q. What computational strategies predict the reactivity of (6-Methoxybenzofuran-2-yl)methanol in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for oxidation or substitution reactions. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Docking studies (AutoDock Vina) assess binding affinities to biological targets, guiding rational design of inhibitors .

Q. How can regioselective C–H activation be achieved in benzofuran derivatives?

Methodological Answer: Pd-catalyzed C–H functionalization at the 5-position is achieved using directing groups (e.g., methoxy). For example, coupling with aryl halides under Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DMF) yields biaryl derivatives. Monitoring reaction progress with LC-MS ensures selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.